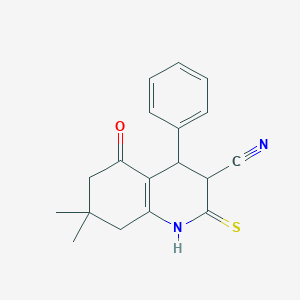![molecular formula C32H31NO9 B3835132 METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE](/img/structure/B3835132.png)
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE is a complex organic compound with a molecular formula of C32H31NO9 and a molecular weight of 573.605 . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE involves multiple steps, including the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo substitution reactions, especially at the benzoate and chromenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE involves its interaction with specific molecular targets, such as enzymes and proteins. The BOC group serves as a protecting group for amines, allowing for selective reactions at other functional groups . The compound’s effects are mediated through its ability to inhibit enzyme activity and modulate protein interactions .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYLBUTANOYL}OXY)-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE: Similar structure but with a different substituent at the 3-position of the chromenyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure with a hydroxyl group instead of the chromenyl group.
Uniqueness
METHYL 4-{[7-({2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOYL}OXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL]OXY}BENZOATE is unique due to its specific combination of functional groups, which allows for selective reactions and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[2-methyl-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO9/c1-19-28(40-22-13-11-21(12-14-22)29(35)38-5)27(34)24-16-15-23(18-26(24)39-19)41-30(36)25(17-20-9-7-6-8-10-20)33-31(37)42-32(2,3)4/h6-16,18,25H,17H2,1-5H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPMPGEJIZOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)

![(2-CHLOROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B3835077.png)
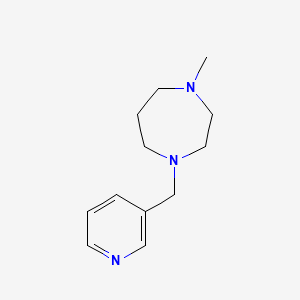
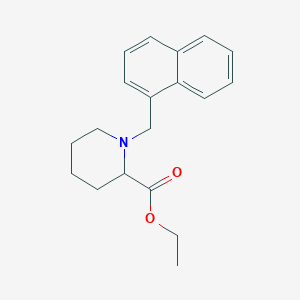
![1-[(2-Chloro-5-nitrophenyl)methyl]azocane](/img/structure/B3835096.png)
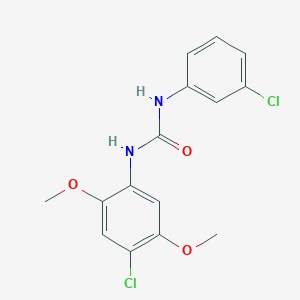
![10-Amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1-one](/img/structure/B3835118.png)

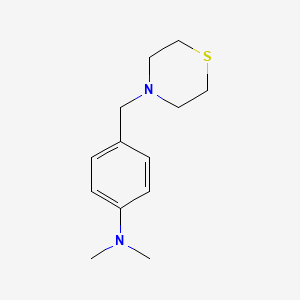
![2-[4-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-1-piperazinyl]-N,N-dimethylacetamide](/img/structure/B3835130.png)
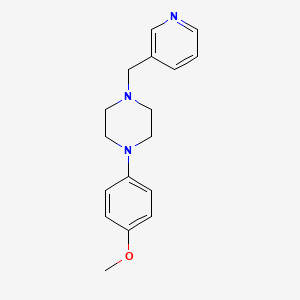
![2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835142.png)
